N'-(2,4-difluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
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Overview
Description
N’-(2,4-difluorophenyl)-N-{2-oxo-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound characterized by its unique tricyclic structure and the presence of difluorophenyl and ethanediamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-difluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps, starting with the preparation of the tricyclic core structure. One common approach is the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline, followed by cyclization and further functionalization to introduce the ethanediamide group . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-difluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to modify the tricyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like MnO2, reducing agents like NaBH4, and nucleophiles for substitution reactions. Reaction conditions often involve the use of organic solvents and controlled temperatures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Scientific Research Applications
N’-(2,4-difluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways in diseases.
Material Science: Its tricyclic core and functional groups can be utilized in the design of novel materials with specific properties, such as enhanced stability and reactivity.
Synthetic Organic Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the exploration of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N’-(2,4-difluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group can engage in hydrogen bonding and π-π interactions, while the tricyclic core provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,5-difluorophenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxamide: This compound shares a similar tricyclic core but differs in the position and nature of the substituents.
N-(2,4-difluorophenyl)-2-fluorobenzamide: Another related compound with a simpler structure, used in various synthetic applications.
Uniqueness
N’-(2,4-difluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide stands out due to its combination of a difluorophenyl group and a tricyclic core, providing a unique set of chemical and physical properties that can be exploited in different research fields.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3/c21-13-4-5-16(15(22)10-13)24-20(28)19(27)23-14-8-11-2-1-7-25-17(26)6-3-12(9-14)18(11)25/h4-5,8-10H,1-3,6-7H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHJERPTBJIAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4=C(C=C(C=C4)F)F)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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